4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, which is then sulfonylated and coupled with a tert-butyl-substituted benzamide.
Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved through a Pictet-Spengler reaction, where a suitable aldehyde reacts with a 3,4-dimethoxyphenethylamine under acidic conditions.
Sulfonylation: The resulting isoquinoline is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with tert-butyl-substituted benzamide: Finally, the sulfonylated isoquinoline is coupled with 4-(tert-butyl)benzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isoquinoline ring or the tert-butyl group under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different products.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives or tert-butyl alcohol.
Reduction: Reduced sulfonyl derivatives or dihydroisoquinoline derivatives.
Substitution: Halogenated benzamides or amine-substituted benzamides.
Scientific Research Applications
4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the isoquinoline moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(2-(isoquinolin-2-ylsulfonyl)ethyl)benzamide
- 4-(tert-butyl)-N-(2-(quinolin-2-ylsulfonyl)ethyl)benzamide
- 4-(tert-butyl)-N-(2-(6,7-dimethoxyquinolin-2-ylsulfonyl)ethyl)benzamide
Uniqueness
4-(tert-butyl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is unique due to the presence of the 6,7-dimethoxy groups on the isoquinoline ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
4-tert-butyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-24(2,3)20-8-6-17(7-9-20)23(27)25-11-13-32(28,29)26-12-10-18-14-21(30-4)22(31-5)15-19(18)16-26/h6-9,14-15H,10-13,16H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUYAWTUPKEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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